9H-Indeno[2,1-c]pyridin-9-one

Topoisomerase Inhibition Anticancer Scaffold Hopping

Researchers requiring the authentic unsubstituted indeno[2,1-c]pyridine core for SAR studies often face supply inconsistency. This 9H-Indeno[2,1-c]pyridin-9-one (CAS 5061-91-6) delivers a rigid, planar scaffold with zero rotatable bonds and logP 1.89, ideal for fragment-based screening and scaffold-hopping. • Enables controlled stepwise SAR by functionalization at 3-, 7-, or 1-positions • Provides a topology-distinct alternative to 5H-indeno[1,2-b]pyridine for IP diversification • Supplied with ≥95% purity; global shipping available.

Molecular Formula C12H7NO
Molecular Weight 181.19 g/mol
Cat. No. B1297696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Indeno[2,1-c]pyridin-9-one
Molecular FormulaC12H7NO
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=NC=C3
InChIInChI=1S/C12H7NO/c14-12-10-4-2-1-3-8(10)9-5-6-13-7-11(9)12/h1-7H
InChIKeySVRDUQFWQVPUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Indeno[2,1-c]pyridin-9-one: Core Scaffold Overview


9H-Indeno[2,1-c]pyridin-9-one (CAS 95-15-8) is the foundational parent compound of the indeno[2,1-c]pyridin-9-one class, a rigid, planar heterocyclic scaffold that fuses an indanone moiety with a pyridine ring [1]. With a molecular formula of C12H7NO and a molecular weight of 181.19 g/mol, this unsubstituted core structure exhibits a logP of 1.89, zero rotatable bonds, and a hydrogen bond acceptor count of 2, distinguishing it as a compact, lipophilic building block with high structural constraint (Fsp³ = 0) [2]. The indeno[2,1-c]pyridine framework is a known 4-azafluorenone alkaloid analogue and has been associated with diverse biological activities, including phosphodiesterase inhibition and H1-antagonism [3]. This core compound serves as the essential starting point for structure-activity relationship (SAR) investigations, as its activity profile, physicochemical properties, and synthetic derivatization potential are fundamentally distinct from substituted derivatives, regioisomeric indenopyridines (e.g., 5H-indeno[1,2-b]pyridine), and other azafluorenone analogues.

Core scaffold Unsubstituted parent for systematic SAR, library synthesis, and hit expansion
High rigidity Zero rotatable bonds, fully planar; suitable for fragment-based lead discovery
Regioisomer-specific 9H-indeno[2,1-c] fusion pattern; not interchangeable with 5H-indeno[1,2-b]pyridine

Why Precise Scaffold Selection Matters


Generic substitution within the indenopyridine family is scientifically unsound due to profound differences in scaffold topology, electronic distribution, and synthetic accessibility that directly translate into distinct biological and physicochemical outcomes. The indeno[2,1-c]pyridine regioisomer exhibits a unique fusion pattern that dictates the spatial orientation of the pyridine nitrogen and the carbonyl group, a geometry that is non-equivalent to other common scaffolds like the 5H-indeno[1,2-b]pyridine system [1]. Even minor structural modifications, such as the addition of a 3-methyl-1-phenyl group or a 7-chloro substituent, dramatically alter the compound's molecular weight, lipophilicity, target engagement profile (e.g., shifting from undefined activity to specific CYP11B1 inhibition with an IC50 of 1.47 μM), and overall synthetic route [2]. Furthermore, the unsubstituted parent compound provides a 'blank slate' core for systematic SAR studies and offers a distinct reactivity profile for late-stage functionalization, a critical consideration for library synthesis and hit-to-lead optimization [3]. Procurement of the precise compound is therefore mandatory for achieving reproducible and interpretable experimental results.

Regioisomer mismatch 5H-Indeno[1,2-b]pyridine topology may lead to distinct target engagement and activity profiles; direct replacement is not scientifically valid.
Substituent sensitivity Methyl- or chloro-substituted analogs shift target class (CYP11B1 vs KCNQ2) and potency; the unsubstituted core cannot reproduce these effects.
Reactivity divergence Substituted derivatives may require different synthetic routes; late-stage functionalization strategies differ from the parent core.

Comparative Evidence Against Close Analogs


Regioisomeric Divergence in Topoisomerase IIα Inhibition

The regioisomeric arrangement of the fused rings fundamentally alters biological activity. While the 9H-indeno[2,1-c]pyridin-9-one core itself has not been directly reported as a potent topoisomerase IIα inhibitor, its 5H-indeno[1,2-b]pyridine counterpart, when appropriately substituted, exhibits strong inhibition. This demonstrates the critical impact of scaffold topology on target engagement and highlights that activity is not inherent to the indenopyridine framework but is exquisitely dependent on the specific fusion pattern [1]. The [2,1-c] core represents a distinct topological entity that cannot be inferred to have the same activity as the [1,2-b] system.

Regioisomeric Topo IIα inhibition
Class-level
This core: No direct inhibition reported
5H-[1,2-b] analog: IC50 0.82 µM (T47D); 94.7% inhibition at 100 µM
Topology-dependent activity; regioisomer choice is non-negotiable.
Inference from substituted [1,2-b] derivative; unsubstituted [2,1-c] core is a distinct entity.
Topoisomerase Inhibition Anticancer Scaffold Hopping Regioisomer Comparison

Structural Rigidity vs. Flexible Donepezil Analogs

9H-Indeno[2,1-c]pyridin-9-one is characterized by a high degree of structural constraint, with zero rotatable bonds and an Fsp³ value of 0, compared to more flexible molecules like donepezil (5 rotatable bonds) [1]. This complete lack of conformational freedom distinguishes it as a rigid, pre-organized scaffold that offers a different ligand efficiency profile and a unique starting point for fragment-based drug discovery. Its compact size (MW 181.19 Da, heavy atom count 14) and favorable logP (1.89) place it in a desirable physicochemical space for lead-like properties, contrasting with larger, more flexible analogs [2].

Rigidity vs. Donepezil analogs
Reported
This core: 0 rot. bonds, Fsp³=0, MW 181.2
Donepezil: 5 rot. bonds, MW 379.5
High ligand efficiency potential for fragment screening.
Calculated physicochemical properties; experimental confirmation advised.
Physicochemical Properties Ligand Efficiency Conformational Restriction Molecular Complexity

Substituent-Driven Target Engagement Shift

The introduction of a substituent on the 9H-Indeno[2,1-c]pyridin-9-one core profoundly alters its biological target profile. The 3-methyl-1-phenyl derivative acts as a CYP11B1 inhibitor with an IC50 of 1.47 μM, while the 7-chloro derivative functions as a KCNQ2 potassium channel antagonist with an IC50 of 70 nM [1][2]. This stark difference in target engagement (CYP enzyme vs. ion channel) and a >20-fold variation in potency underscores that the unsubstituted parent compound is not simply a 'less active' version but rather a distinct chemical entity whose biological interactions are fundamentally determined by the presence and nature of substituents.

Substituent-driven target shift
Class-level
This core: No reported activity against CYP11B1/KCNQ2
3-Me-1-Ph deriv.: CYP11B1 IC50 1.47 µM
7-Cl deriv.: KCNQ2 IC50 70 nM
Substitution dictates target profile; core alone is a distinct chemical entity.
Data from BindingDB; divergent target class and >20× potency range.
Target Selectivity CYP Enzyme Inhibition Ion Channel Modulation Off-Target Profiling

Key Research Applications


Scaffold-Hopping in Kinase or Topoisomerase Programs

For medicinal chemistry programs focused on kinases or topoisomerases where a planar, heteroaromatic core is desired, 9H-Indeno[2,1-c]pyridin-9-one serves as a valuable 'scaffold-hopping' alternative to the more common 5H-indeno[1,2-b]pyridine system [1]. Its distinct ring fusion pattern provides a different vector for substituent attachment and altered electron distribution, which can be exploited to modulate target potency, selectivity, and intellectual property space. Researchers can use this core to generate novel lead series by parallel synthesis, directly comparing SAR with the [1,2-b] regioisomer to identify topology-dependent activity cliffs.

Fragment-Based Lead Discovery and Ligand Efficiency

With a molecular weight of 181.19 Da, zero rotatable bonds, and an Fsp³ of 0, 9H-Indeno[2,1-c]pyridin-9-one is an ideal fragment-sized molecule for fragment-based screening [1]. Its high structural constraint and favorable logP of 1.89 provide a highly ligand-efficient starting point. Procurement of this fragment allows for screening against a wide array of biological targets (e.g., kinases, GPCRs, protein-protein interaction interfaces) to identify weak-binding 'hits' that can be subsequently optimized through structure-guided medicinal chemistry, leveraging the core's built-in synthetic handles for rapid library expansion.

Systematic SAR Exploration of a Privileged Core

As the unsubstituted parent of a biologically relevant heterocyclic family, 9H-Indeno[2,1-c]pyridin-9-one is the essential starting material for systematic structure-activity relationship (SAR) studies [1]. By procuring this core, research groups can independently validate and expand upon literature reports of substituted analogs. It enables the controlled, stepwise introduction of functional groups (e.g., at the 3-, 7-, or 1-positions) to map the chemical space and determine the specific substituent requirements for a given biological activity, as evidenced by the divergent target profiles of the 3-methyl-1-phenyl and 7-chloro derivatives [2].

Design of Novel Calcium Channel Blockers or H1 Antagonists

The indeno[2,1-c]pyridine scaffold has a documented history of generating active compounds in cardiovascular and anti-inflammatory therapeutic areas. Specifically, substituted analogs have been patented as calcium channel blockers [1] and have demonstrated potent H1-antagonistic activity, with one analog showing 4-fold greater in vitro potency than the standard mepyramine [2]. The unsubstituted 9H-Indeno[2,1-c]pyridin-9-one core provides the foundational template for designing new generations of these agents, allowing for the exploration of novel substitution patterns to improve upon existing leads and circumvent known intellectual property.

Application
Selection Property
Validation Focus
Scaffold-hopping for kinase/topoisomerase research
Regioisomeric identity (9H-indeno[2,1-c] core)
Topology-dependent activity and selectivity profiling
Fragment-based lead discovery
High rigidity, compact size, favorable logP
Ligand efficiency assessment and fragment hit expansion
Systematic SAR exploration
Unsubstituted parent core for stepwise functionalization
Substituent-activity mapping and target deconvolution
Calcium channel/H1 antagonist candidate research
Privileged indenopyridine core with known bioactive analogs
In vitro functional activity and IP/novelty review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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